Product packaging for Heptasulfur selenide(Cat. No.:CAS No. 17587-38-1)

Heptasulfur selenide

Cat. No.: B095190
CAS No.: 17587-38-1
M. Wt: 303.4 g/mol
InChI Key: KRAJPUYILNSNMO-UHFFFAOYSA-N
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Description

Heptasulfur selenide is an inorganic chemical compound with the molecular formula S7Se and a molecular weight of 303.41 g/mol . Its CAS Registry Number is 17587-38-1 . This compound is part of the broader class of sulfur-selenium compounds, which are of significant interest in fundamental chalcogen chemistry research. While specific biological or mechanistic studies on this compound are not extensively detailed in the available literature, related selenium-sulfur compounds and hydrogen selenide (H2Se) are active areas of study. Hydrogen selenide is recognized as an essential metabolic intermediate in the production of selenoproteins and is emerging as a potential gasotransmitter with roles in cellular signaling and redox homeostasis . Furthermore, metal selenides, in general, have garnered attention for their remarkable physical, chemical, and electrical properties, making them subjects of investigation for various advanced applications, including in energy storage devices and electrocatalysis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other personal or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula S7Se B095190 Heptasulfur selenide CAS No. 17587-38-1

Properties

CAS No.

17587-38-1

Molecular Formula

S7Se

Molecular Weight

303.4 g/mol

IUPAC Name

heptathiaselenocane

InChI

InChI=1S/S7Se/c1-2-4-6-8-7-5-3-1

InChI Key

KRAJPUYILNSNMO-UHFFFAOYSA-N

SMILES

S1SSS[Se]SSS1

Canonical SMILES

S1SSS[Se]SSS1

Other CAS No.

17587-38-1

Synonyms

heptathiaselenocane

Origin of Product

United States

Structural Elucidation and Conformational Analysis of S₇se

Spectroscopic Characterization Techniques for Molecular Structure

Spectroscopy is fundamental to understanding the atomic arrangement and electronic environment within the S₇Se molecule. Various methods probe different aspects of its molecular nature, from vibrational modes to the specific environment of the selenium atom.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, measures the vibrational energy levels of a molecule. researchgate.net These vibrations, which include bond stretching and bending, are unique to the molecule's structure and the types of atoms it contains. For S₇Se, the spectra are compared with those of well-known sulfur and selenium allotropes to assign the observed frequencies. rsc.orgscispace.com

Representative Vibrational Modes for Chalcogen Rings
Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
StretchingChanges in the length of S-S and S-Se bonds.350 - 500
BendingChanges in the angle between adjacent bonds.150 - 300
TorsionalTwisting motion around the bonds in the ring.< 150

⁷⁷Se NMR spectroscopy is a powerful and direct tool for characterizing selenium sulfide (B99878) molecules, as it is highly sensitive to the local chemical environment of the selenium nucleus. rsc.org This technique is instrumental in identifying individual species within complex mixtures of SeₙSₘ rings. rsc.orgscispace.com

In the context of S₇Se, the ⁷⁷Se NMR spectrum provides a single resonance, indicating that, on the NMR timescale, the selenium atom experiences an averaged environment. The chemical shift of this signal is primarily influenced by the nature of its immediate neighbors. For an S₇Se molecule, the selenium atom is bonded to two sulfur atoms (-S-Se-S-). The observed chemical shifts for seven-membered selenium sulfide rings typically fall within the 900-1300 ppm range. scispace.com For instance, signals implying a selenium atom with two sulfur neighbors are found in the 1127-1142 ppm region, while a selenium atom with one sulfur and one selenium neighbor appears around 1077 ppm. scispace.com This sensitivity allows for the unambiguous identification of the S₇Se structural unit. rsc.org

Photoelectron detachment spectroscopy is an advanced technique used to study the electronic structure of negative ions (anions). nih.gov By photodetaching an electron from the S₇Se⁻ anion, this method provides information about the electron affinity of the neutral S₇Se molecule and the energy levels of its various electronic states. colorado.edunih.gov

The process involves irradiating a beam of mass-selected S₇Se⁻ anions with a laser of a fixed photon energy. researchgate.net The kinetic energy of the ejected electrons is then measured. colorado.edu This data allows for the determination of the energy difference between the ground state of the anion and the ground and excited states of the neutral molecule. nih.govcolorado.edu This technique offers a unique window into the electronic properties and bonding of the S₇Se cluster, complementing data from other spectroscopic methods.

X-ray Diffraction Studies on Related Cyclic Chalcogen Compounds for Structural Analogy

While a dedicated single-crystal X-ray diffraction study for S₇Se is not widely reported, its solid-state structure can be reliably inferred from studies on closely related seven-membered chalcogen rings, such as cyclooctasulfur (S₇) and 1,2,3,4,5-penta-selena-disulfide (Se₅S₂). rsc.org X-ray diffraction provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystalline state. nih.govscielo.br

Studies on S₇ and Se₅S₂ reveal that seven-membered chalcogen rings typically adopt a puckered chair conformation with Cₛ symmetry in the solid state. rsc.org This structure is characterized by a fragment of four atoms that are approximately coplanar. It is expected that S₇Se would adopt a similar chair-like conformation, with the single selenium atom substituting one of the sulfur atoms in the S₇ ring structure. This structural analogy is a cornerstone for understanding the geometry of the S₇Se molecule.

Conformational Isomerism and Pseudorotation Dynamics of Seven-Membered Chalcogen Rings

Seven-membered rings are known for their conformational flexibility. researchgate.netnih.govrsc.org Unlike the more rigid six-membered rings, molecules like S₇Se can exist in several conformations, such as the chair and boat forms, which have similar energies. These different spatial arrangements are known as conformational isomers.

In solution, these isomers rapidly interconvert in a process known as pseudorotation. wikipedia.orgyoutube.com Pseudorotation is an intramolecular motion where the ring appears to rotate, but it is actually a continuous series of small conformational changes (bond twisting and angle bending) that results in the interchange of atomic positions without breaking any bonds. wikipedia.orgic.ac.uk This dynamic, fluxional behavior means that techniques with a longer measurement timescale, like NMR spectroscopy, observe a time-averaged structure rather than a static conformation. rsc.org Theoretical considerations and spectroscopic evidence have confirmed that seven-membered chalcogen rings undergo this rapid pseudorotation in solution. rsc.org

Key Concepts in S₇Se Conformational Dynamics
ConceptDescriptionConsequence for S₇Se
Conformational IsomerismExistence of multiple, distinct 3D arrangements (e.g., chair, boat) due to rotation around single bonds.The molecule is not static but exists as an equilibrium of different shapes.
PseudorotationA low-energy pathway for the interconversion of conformers, making the ring highly flexible (fluxional). wikipedia.orgresearchgate.netResults in a time-averaged structure in solution, leading to a single peak in the ⁷⁷Se NMR spectrum. rsc.org

Analysis of Intramolecular Bonding and Bond Alternation in S₇Se Rings

Intramolecular forces are the covalent bonds that hold the atoms within the S₇Se molecule together. youtube.comyoutube.com The ring consists of sulfur-sulfur (S-S) and sulfur-selenium (S-Se) single bonds. The electronic structures and properties of S-S, Se-S, and Se-Se bonds are remarkably similar, which allows for the formation of stable mixed rings. scispace.com

A key feature of the solid-state structure of seven-membered chalcogen rings, as determined by X-ray crystallography, is bond alternation. rsc.org This means that the bond lengths around the ring are not all equal. In the chair conformation of S₇, for example, there is a significant variation in the S-S bond lengths. By analogy, the S₇Se ring is expected to exhibit similar behavior, with variations in both S-S and S-Se bond lengths depending on their position within the puckered ring. This alternation is a direct consequence of the specific torsional angles and electronic interactions within the non-planar ring structure. rsc.org

Theoretical and Computational Chemistry of Heptasulfur Selenide

Ab Initio Molecular Orbital (MO) Studies

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wayne.edu These methods are fundamental in understanding the electronic structure and energy of molecules like heptasulfur selenide (B1212193).

The potential energy hypersurface (PES) represents the energy of a molecule as a function of its geometry. osti.gov For a molecule like heptasulfur selenide, the PES can be complex, with numerous local minima corresponding to different stable isomers. digitellinc.com Ab initio molecular orbital calculations are employed to map out these hypersurfaces, identifying the structures of various SeS₇ isomers and the transition states that connect them. researchgate.net

Studies on the analogous cyclo-heptasulfur (S₇) molecule have shown that it undergoes a facile pseudorotation, a process where the molecule changes its conformation without breaking any bonds. jyu.fi The investigation of the SeS₇ PES reveals the energetic barriers associated with these conformational changes. By calculating the relative energies of different isomers, their thermodynamic stabilities can be predicted. For instance, theoretical calculations can determine whether the selenium atom prefers an axial or equatorial position within the eight-membered ring structure and the energy differences between these conformers.

Table 1: Calculated Relative Stabilities of Heptasulfur (S₇) Isomers This table illustrates the concept of isomer stability analysis using computational methods for a molecule analogous to this compound.

Isomer Conformation Point Group Relative Energy (kJ/mol)
Chair Cₛ 0.0
Boat C₂ 20.5
Twist-Chair C₂ 25.1
Twist-Boat C₁ 33.9

The Hartree-Fock (HF) method, the simplest ab initio approach, does not fully account for the correlation between the motions of electrons. wikipedia.org For accurate energy and property predictions, electron correlation effects must be included. researchgate.net Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used post-Hartree-Fock method to incorporate electron correlation. wikipedia.org

Applying MP2 corrections is crucial for accurately describing the energetics of chalcogen rings. jyu.fi For this compound, MP2 calculations refine the relative energies of isomers and the heights of energy barriers for conformational changes, such as ring inversion and pseudorotation. jyu.finih.gov These corrections are vital for systems with non-covalent interactions and for achieving results that are in closer agreement with experimental findings. nih.gov The use of MP2 provides a more reliable picture of the molecule's dynamic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular and versatile tool for studying chalcogen compounds due to its balance of computational cost and accuracy. researchgate.net

DFT calculations are highly effective in predicting the geometric parameters of molecules, including bond lengths, bond angles, and dihedral angles. uctm.edu For this compound, various DFT functionals (e.g., B3LYP, PBE0, ωB97XD) combined with appropriate basis sets (e.g., 6-311G(d), cc-pVTZ) can be used to optimize the molecular structure. mdpi.comjyu.fi

The accuracy of these predictions can be validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography. Studies on related selenium-sulfur compounds have shown that DFT methods can reproduce experimental bond lengths to within a few picometers and bond angles to within a degree. uctm.edu This predictive power allows for the reliable characterization of different SeS₇ isomers and their conformers.

Table 2: Comparison of Predicted vs. Experimental Bond Lengths in a Selenium Compound using DFT This table demonstrates the accuracy of DFT in predicting structural parameters, a method applied to this compound.

Bond DFT Calculated Length (Å) (B3LYP/AUG-CC-PVTZ) Experimental Length (Å)
Se-O 1.633 1.625
Se=O 1.621 1.618

Data adapted from studies on complex selenate (B1209512) salts to illustrate predictive accuracy. uctm.edu

This compound and related heterocyclic chalcogen rings can undergo interconversion reactions, where atoms within the ring exchange positions. DFT and ab initio MO techniques are used to study the energetics of these pathways. jyu.fi These calculations help to elucidate the reaction mechanisms, which can be complex.

Instead of simple homolytic cleavage of chalcogen-chalcogen bonds, interconversion can proceed through the formation of hypervalent intermediates. jyu.fi Computational studies can model these intermediates and the associated transition states, providing activation energies for different proposed pathways. For SeS₇, calculations have provided support for mechanisms involving selenium-atom transfer over sulfur-atom transfer, as the formation of hypervalent selenium intermediates is often energetically more favorable. jyu.fi

DFT calculations provide detailed information about the electronic distribution within a molecule, including atomic charges and molecular orbitals. This allows for the analysis of subtle electronic effects like charge delocalization and negative hyperconjugation.

Simulated Annealing Techniques for Chalcogen Cluster Structures

Simulated annealing (SA) is a powerful metaheuristic computational method used to find the global minimum on a complex potential energy surface, making it well-suited for determining the most stable conformations of chalcogen rings and clusters like this compound. wikipedia.orgrsc.org The technique draws an analogy from the annealing process in metallurgy, where a material is heated and then slowly cooled to increase crystal size and reduce defects. wikipedia.org

In the computational context, the "temperature" is a parameter that controls the probability of accepting a higher-energy configuration during the search for the global minimum. The process begins with a high temperature, allowing the system to explore a wide range of molecular geometries, overcoming energy barriers to escape local minima. As the simulation progresses, the temperature is gradually lowered according to a defined "annealing schedule." wikipedia.orgmdpi.com This slow cooling process guides the system towards the global energy minimum, which corresponds to the most thermodynamically stable structure of the molecule.

For a molecule like this compound, with its numerous possible isomers and conformers, simulated annealing can efficiently explore the vast conformational space. The algorithm would systematically alter bond lengths, bond angles, and dihedral angles, calculating the potential energy at each step. By accepting energetically unfavorable moves with a probability that decreases with temperature, the method avoids getting trapped in local minima, a common pitfall for simpler optimization algorithms. mdpi.com The application of simulated annealing is crucial for predicting the preferred crown-shaped ring structure of SeS₇ and identifying the relative stabilities of different positional isomers (i.e., the various possible locations of the selenium atom within the eight-membered ring).

A summary of the simulated annealing process as applied to chalcogen clusters is presented in the table below.

StepDescriptionPurpose
1. Initialization Generate an initial random structure of the SeS₇ molecule and set a high initial temperature (T).Start the exploration from a random point in the conformational space.
2. Perturbation Make a small, random change to the atomic coordinates of the current structure to generate a new structure.Explore neighboring conformations.
3. Energy Calculation Calculate the potential energy (E) of both the current and the new structures using a chosen force field or quantum chemical method.Evaluate the stability of the conformations.
4. Acceptance Criterion If the new structure has lower energy, accept it. If it has higher energy, accept it with a probability of exp(-ΔE/kT), where ΔE is the energy difference and k is the Boltzmann constant.Allow the system to escape local minima by occasionally accepting higher-energy states.
5. Cooling Lower the temperature slightly according to a predefined annealing schedule.Gradually focus the search on lower-energy regions of the potential energy surface.
6. Termination Repeat steps 2-5 until the system "freezes" into a stable, low-energy state or a maximum number of iterations is reached.Arrive at a structure that is a good approximation of the global minimum.

Ab Initio Molecular Dynamics (AIMD) Simulations for Structural Evolution

Ab initio molecular dynamics (AIMD) is a simulation method that models the dynamic behavior of atoms and molecules over time by calculating the forces on the nuclei directly from electronic structure theory, without the need for pre-parameterized force fields. arxiv.orgscispace.com This first-principles approach provides a highly accurate description of chemical bonding and reactions, making it ideal for studying the structural evolution of complex systems like chalcogenide clusters. arxiv.orgaps.org

In an AIMD simulation of this compound, the forces acting on each sulfur and selenium atom are computed at each time step by solving the electronic Schrödinger equation, typically within the framework of Density Functional Theory (DFT). arxiv.org These forces are then used to update the positions and velocities of the atoms by integrating Newton's equations of motion, allowing the simulation to trace the trajectory of the molecule through phase space. arxiv.org

This powerful technique can be used to investigate several aspects of SeS₇ behavior:

Ring-to-Chain Transformations: Like elemental sulfur, sulfur-selenium rings can undergo transformations into chain-like structures upon photoexcitation or at elevated temperatures. chemrxiv.org AIMD simulations can model the dynamics of this bond-breaking process, revealing the timescale and mechanism of the transformation. chemrxiv.org

Bond Dynamics: AIMD can track the formation and breaking of bonds, providing insights into the dynamic equilibrium between different isomers or the lifetime of specific covalent bonds within the cluster. arxiv.org

Vibrational Motions: The simulation naturally captures the vibrational modes of the molecule, offering a dynamic picture of how the atoms move relative to one another.

For instance, AIMD simulations on related liquid Ag-Se alloys have successfully shown the formation and dynamics of Se-Se covalent bonds and the clustering of selenium atoms, revealing bond lifetimes of less than a picosecond. arxiv.org Applying this method to SeS₇ would allow researchers to understand its thermal stability, predict its behavior in different environments, and observe complex dynamic processes that are inaccessible to static calculations.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations. ualberta.cajyu.fi For this compound and other sulfur-selenium compounds, these predictions are crucial for identifying and characterizing the molecules. researchgate.net

The vibrational frequencies corresponding to Raman and infrared (IR) spectra can be calculated with good accuracy. ualberta.ca These calculations involve determining the optimized molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be analyzed to assign specific spectral peaks to particular types of atomic motion, such as S-S stretching, S-Se stretching, and Se-Se stretching, as well as various bending and torsional modes.

A study performing DFT calculations on various SₓSeᵧ ring clusters found that the vibrational modes can be clearly distinguished: researchgate.net

S-S stretching vibrations typically appear in the 400–500 cm⁻¹ range.

S-Se stretching vibrations are found in the 300–400 cm⁻¹ range.

Se-Se stretching vibrations occur around 250 cm⁻¹.

This computational data is invaluable for interpreting experimental Raman spectra of sulfur-selenium mixtures, as the presence and intensity of peaks in these regions can confirm the formation of mixed S-Se rings and even provide information about their local atomic environment. researchgate.net

Beyond vibrational spectroscopy, computational methods can also predict other spectroscopic properties. For example, theoretical calculations of ⁷⁷Se NMR chemical shifts have been shown to be sufficiently accurate to help identify unknown selenium-iodine cations in solution when relativistic and solvent effects are considered. jyu.fijyu.fi Similar calculations for this compound could predict its ⁷⁷Se NMR spectrum, providing a powerful tool for its unambiguous identification in complex chemical mixtures.

The table below summarizes the predicted vibrational frequency ranges for different bond types in mixed sulfur-selenium ring clusters based on DFT calculations. researchgate.net

Bond TypePredicted Vibrational Frequency Range (cm⁻¹)Spectroscopic Method
S-S Stretch400 - 500Raman / IR
S-Se Stretch300 - 400Raman / IR
Se-Se Stretch~250Raman / IR

Chemical Reactivity and Reaction Mechanisms of Heptasulfur Selenide

Ring Opening and Ring Contraction Mechanisms (analogous to homocyclic sulfur oxides)

The reactivity of heptasulfur selenide (B1212193) (SeS₇), particularly its ring-opening and contraction mechanisms, can be understood by drawing parallels with homocyclic sulfur oxides. The introduction of an oxygen atom into a sulfur ring, such as in S₈O, creates a reactive site that can lead to subsequent structural changes. A well-documented example that provides a model for the behavior of chalcogen rings is the ring contraction of sulfur oxides.

The oxidation of octasulfur (S₈) can produce S₈O₂. This dioxide is unstable and can undergo a spontaneous elimination of sulfur dioxide (SO₂), resulting in a ring contraction to form a seven-membered sulfur ring, which can be further oxidized to S₇O₂. researchgate.net This process suggests a plausible pathway for the transformation of chalcogen rings.

A proposed mechanism for this type of reaction involves the initial formation of an unstable intermediate that readily expels a small molecule. researchgate.net In the case of S₈O₂, the proximity of the two sulfoxide (B87167) groups facilitates the elimination of SO₂, leading to the smaller, more stable S₇ ring. researchgate.net For a mixed ring like heptasulfur selenide, a similar mechanism could be initiated by oxidation at a sulfur atom. The resulting sulfoxide could then undergo rearrangement and elimination, potentially expelling SO₂ to form a smaller mixed chalcogen ring. Electrocyclic reactions, which involve the conversion of a pi bond to a sigma bond or vice versa, are fundamental to many ring-opening and closing processes in organic and inorganic chemistry. scribd.com These reactions can be triggered thermally or photochemically and proceed through specific rotational pathways. scribd.com

Table 5.1: Analogous Ring Contraction Mechanism in Sulfur Oxides

Step Reactant Intermediate/Process Product Reference
1 S₈ Oxidation S₈O₂ researchgate.net
2 S₈O₂ Elimination of SO₂ S₇ researchgate.net

Chalcogen Atom Transfer Mechanisms in Mixed Chalcogen Systems

Chalcogen atom transfer is a fundamental reaction in mixed chalcogen systems. The differing chemical properties of sulfur and selenium, such as electronegativity and polarizability, drive these transfer reactions. Selenium is generally more reactive and polarizable than sulfur, and its reactions are often faster than those of its sulfur counterparts. nih.gov

The mechanism of chalcogen transfer can vary. In some contexts, it involves a single-step transfer of a hydrogen atom (HAT) or a concerted proton-electron transfer (CPET). mdpi.com In other systems, particularly those involving catalysis, the formation of a "chalcogen bond" is significant. nih.gov This non-covalent interaction occurs when a chalcogen atom acts as a Lewis acid, creating a positive electrostatic potential that can facilitate reactions by lowering the energy gap between the reactants' highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

In a mixed ring like this compound, the selenium atom can be a site for such interactions. Reagents like Lawesson's reagent (for sulfur transfer) and Woollins' reagent (for selenium transfer) are known to directly replace oxygen with sulfur or selenium, respectively, highlighting the feasibility of chalcogen exchange. mdpi.com These reactions often proceed through nucleophilic attack and the formation of a new leaving group that incorporates the original chalcogen atom. mdpi.com The incorporation of selenium into molecular frameworks has been shown to increase the reactivity of double bonds and heterocyclic rings. nih.gov

Reactions with Organometallic Reagents for Ring Functionalization or Transformation

Organometallic reagents, such as organolithium compounds and Grignard reagents, are powerful nucleophiles due to the polar nature of the carbon-metal bond. msu.edulibretexts.org This nucleophilic character makes them highly effective for reactions involving ring-opening, functionalization, or transformation of chalcogen rings. The reaction typically involves the nucleophilic attack of the carbanion-like carbon from the organometallic reagent on one of the chalcogen atoms in the ring. youtube.com

This attack can lead to the cleavage of a chalcogen-chalcogen bond, opening the ring and forming a linear species with a terminal organo-polychalcogenide group. This intermediate can then be trapped with an electrophile or undergo further reactions. Such reactions are crucial for synthesizing molecules with specific chalcogen-containing functional groups. researchgate.net

A relevant example is the reaction of the sulfur-nitrogen ring S₄N₄ with the organometallic reducing agent cobaltocene. This reaction likely proceeds through the initial formation of a radical anion, which then undergoes ring contraction to produce the [S₃N₃]⁻ anion. mdpi.commdpi-res.com It is plausible that this compound would react similarly with strong nucleophilic or reducing organometallic reagents. The attack could occur at either a sulfur or the more polarizable selenium atom, leading to ring opening. The subsequent pathway would depend on the specific reagent and reaction conditions, potentially resulting in a functionalized linear chain or a contracted ring system.

Table 5.4: Reactivity of Organometallic Reagents with Chalcogen Systems

Organometallic Reagent Type Key Characteristic Expected Reaction with SeS₇ Potential Outcome Reference
Organolithium (RLi) Strong nucleophile/base Nucleophilic attack on a chalcogen atom (S or Se) Ring opening to form R-SₓSeᵧ⁻Li⁺ msu.edulibretexts.org
Grignard (RMgX) Strong nucleophile/base Nucleophilic attack on a chalcogen atom (S or Se) Ring opening to form R-SₓSeᵧ⁻MgX⁺ libretexts.orgyoutube.com
Gilman (R₂CuLi) Softer nucleophile Nucleophilic attack, potentially with higher selectivity Ring opening or transformation youtube.com

Advanced Topics and Future Research Directions

Study of Cationic Heptasulfur Selenide (B1212193) Species

The study of homopolyatomic cations of chalcogens, such as sulfur and selenium, provides a template for predicting the existence and characteristics of cationic heptasulfur selenide species. Research into sulfur cations has identified species like [S₄]²⁺, [S₈]²⁺, and radical cations such as [S₅]•⁺ and [S₈]•⁺. mdpi.com Notably, dications composed of two heptasulfur rings bridged by a sulfur chain, like [S₁₉]²⁺ and [S₂₀]²⁺, have also been characterized. mdpi.com These structures are stabilized by charge delocalization and intramolecular donor-acceptor interactions. mdpi.com

Analogous selenium species, for instance [Se₁₇]²⁺, which features two seven-membered rings bridged by three selenium atoms, have been reported. mdpi.com The structural features observed in [S₇X]⁺ (where X = I, Br) are considered intrinsic properties of the cationic cyclo-heptasulfur moiety. mdpi.com These rings can adopt various conformations with only slight energy differences. mdpi.com

Investigation of Branched Chalcogen Chains and Their Relative Stabilities

While cyclic structures are common for sulfur selenides, the possibility of branched-chain isomers presents a significant area of investigation. In related chemistries, computational studies have examined branched isomers of compounds like trisulfane (B228730) (H₂S₃), where hydrogen atoms are attached to a central sulfur. wikipedia.org Furthermore, the formation of isomeric branched-structure triselenides, known as selanadiselenides, has been observed during the rearrangement of triselenides. nih.gov

The relative stability of branched versus cyclic or linear isomers is a key question. In hydrocarbon chemistry, branching is known to affect physical properties like melting and boiling points by altering surface area and molecular symmetry, which in turn influences the strength of intermolecular forces. masterorganicchemistry.com For chalcogen chains, the stability of a branched isomer of S₇Se would depend on factors including bond energies, steric hindrance, and ring strain (for comparison with cyclic isomers). The experimental observation of branched chalcogen chains is rare, making computational chemistry an essential tool for predicting their potential existence and stability. Future research will likely focus on computational modeling to predict the stability of branched S₇Se isomers, followed by attempts at synthesis and characterization, potentially in the gas phase or through matrix isolation techniques.

High-Pressure and High-Temperature Behavior of S₇Se

The behavior of materials under extreme conditions of pressure and temperature is a critical area of materials science. For this compound, understanding its response to such conditions is essential for predicting its stability and potential transformations in diverse environments. While specific high-pressure studies on S₇Se are not widely documented, the behavior of its constituent elements, sulfur and selenium, provides a basis for prediction. nist.gov

High-pressure studies on other chalcogenides, such as Sb₂S₃ and Bi₂S₃, have revealed a series of pressure-induced phase transitions to different crystalline structures. mdpi.com The application of pressure can lead to metallization, as seen in some materials at sufficiently high pressures. aps.org For elemental sulfur, high pressure can induce the formation of amorphous phases. chemistry-chemists.com

Similarly, high temperatures can induce phase changes, decomposition, or changes in mechanical properties. pressbooks.pubnih.gov The strengthening of materials by heat treatment can be lost at very high temperatures. nickelinstitute.org For S₇Se, it is expected that increasing pressure would lead to one or more phase transitions, potentially altering its electronic and structural properties. High temperatures would likely lead to the rupture of the S-Se and S-S bonds, leading to decomposition. The interplay between high pressure and high temperature could result in a complex phase diagram for S₇Se, the exploration of which is a key direction for future research.

Table 1: General Effects of High Temperature on Material Properties

Property General Trend with Increasing Temperature
Tensile Strength Decreases nih.gov
Porosity Increases frontiersin.org
Elongation/Plasticity Generally increases, but can have brittle zones nih.gov

Table 2: Examples of Pressure-Induced Phase Transitions

Compound Transition Pathway with Increasing Pressure Reference
Bi₂Se₃ R-3m → C2/m → C2/c → I4/mmm mdpi.com

Development of Novel, Isomer-Specific Synthesis Routes

The existence of multiple isomers for S₇Se necessitates the development of synthetic routes that can selectively target a single, desired isomer. In other areas of chemistry, isomer-specific synthesis is a well-established challenge. For example, novel structural isomers have been synthesized through one-pot reactions, with separation achieved through chromatography based on differing molecular polarities. nih.gov

Strategies for achieving isomer specificity include:

Stereoselective Synthesis: As demonstrated in the synthesis of combretastatin (B1194345) A-4, methods like the Perkin condensation or Suzuki cross-coupling can yield specific isomers. nih.gov

Controlled Reaction Conditions: The selective synthesis of certain sulfur-containing heterocycles depends heavily on precise control of temperature, solvent, and catalysts. researchgate.net

Use of Precursors with Defined Stereochemistry: The synthesis of specific isomers of complex molecules often relies on starting materials that already possess the desired chiral centers. rhhz.net

For this compound, future research will focus on moving beyond the simple reaction of elemental sulfur and selenium. This could involve the use of specific organosulfur or organoselenium precursors in reactions designed to favor the formation of one isomer over others. The development of such methods is crucial for obtaining pure samples of each isomer, which is a prerequisite for accurately characterizing their individual properties and potential applications.

Synergistic Integration of Experimental and Advanced Computational Approaches

The complexity of chalcogen compounds like this compound makes their study an ideal area for the synergistic use of experimental and computational methods. rsc.org This integrated approach allows for a deeper understanding than either method could achieve alone. nih.gov

Computational approaches , such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can provide insights into:

Electronic structure and bonding. samipubco.com

Prediction of stable isomers and their relative energies.

Simulation of spectroscopic data (e.g., Raman, NMR) to aid in the interpretation of experimental results. samipubco.com

Modeling behavior under high pressure and temperature. researchgate.net

Experimental techniques provide the necessary real-world data to validate and refine computational models. Key experimental methods include:

X-ray Diffraction: For determining precise molecular structures in the solid state. mdpi.com

Spectroscopy (NMR, Raman, IR): To probe the chemical environment and vibrational modes of the atoms. samipubco.com

Mass Spectrometry: To confirm molecular weight and fragmentation patterns. nih.gov

Calorimetry: To measure thermodynamic properties and stability. samipubco.com

The iterative cycle of computational prediction followed by experimental verification is a powerful paradigm in modern chemistry. mdpi.commuc.edu.psx-mol.netresearchgate.net For S₇Se, this synergy is essential for mapping out the potential energy surface of its various isomers, understanding the mechanisms of their interconversion, and designing rational, isomer-specific synthetic pathways.

Q & A

Q. What synthesis methodologies are recommended for heptasulfur selenide, and how can purity be optimized?

this compound synthesis typically involves direct elemental reaction or solvothermal methods. For stoichiometric control, vacuum-sealed ampoules with high-purity sulfur and selenium precursors are annealed at 200–300°C for 72+ hours. Post-synthesis, purification via selective solvent extraction (e.g., carbon disulfide for residual selenium removal) ensures phase purity. Characterization by powder XRD with Rietveld refinement (e.g., MAUD software) validates crystallographic phase composition .

Q. How can the electronic structure and bandgap of this compound be experimentally characterized?

UV-Vis-NIR spectroscopy combined with Tauc plot analysis provides optical bandgap estimation. For precise electronic structure mapping, synchrotron-based X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) are recommended. Cross-validate results with density functional theory (DFT) calculations using hybrid functionals (e.g., HSE06) to account for exchange-correlation effects .

Q. What safety protocols are critical when handling selenium-containing compounds like this compound?

Use fume hoods with HEPA filtration to mitigate inhalation risks. Personal protective equipment (PPE) including nitrile gloves and sealed goggles is mandatory. Monitor for free selenium ion release (e.g., Cd²+ in CdSe systems) using inductively coupled plasma mass spectrometry (ICP-MS), as ionic leaching correlates with cytotoxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) models address discrepancies in this compound’s predicted vs. experimental thermal conductivity?

Apply the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) with van der Waals corrections to model interlayer interactions. Use the Vienna ab initio Simulation Package (VASP) to compute phonon dispersion curves and Grüneisen parameters. Compare results with experimental data from time-domain thermoreflectance (TDTR) measurements. Note that weaker chemical bonding in selenides (vs. sulfides) may paradoxically reduce thermal conductivity due to enhanced phonon scattering, as observed in SnSe .

Q. What experimental strategies resolve contradictions in defect-mediated properties of this compound?

Combine positron annihilation spectroscopy (PAS) for vacancy detection and electron paramagnetic resonance (EPR) for defect state identification. Correlate with DFT-calculated defect formation energies. For example, selenium vacancies in Sb₂Se₃−x enhance Li–S battery performance by improving polysulfide adsorption kinetics—a methodology applicable to this compound .

Q. How do surface coatings and UV exposure influence this compound’s stability in optoelectronic applications?

Encapsulate samples with atomic-layer-deposited (ALD) Al₂O₃ or polymer coatings (e.g., PMMA) to suppress photo-oxidation. Conduct accelerated aging tests under controlled UV irradiation (e.g., 365 nm, 100 mW/cm²) while monitoring structural integrity via Raman spectroscopy. Surface oxidation products (e.g., SeO₂) can be quantified using grazing-incidence XRD .

Methodological Guidance Tables

Research Aspect Recommended Techniques Key References
Synthesis Optimization Solvothermal synthesis, selective solvent extraction, Rietveld refinement
Electronic Properties Hybrid DFT (HSE06), XPS/NEXAFS, Tauc plot analysis
Defect Analysis PAS, EPR, DFT defect formation energy calculations
Thermal Properties VASP phonon calculations, TDTR measurements

Critical Considerations for Experimental Design

  • Contradiction Analysis : When thermal conductivity data conflicts with bonding-strength expectations (e.g., lower conductivity in selenides than sulfides), evaluate anisotropic phonon transport using direction-dependent TDTR and ab initio molecular dynamics (AIMD) .
  • Data Reproducibility : Document synthesis parameters (e.g., annealing duration, precursor ratios) and computational settings (e.g., k-point mesh, convergence criteria) to enable cross-lab validation .

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